molecular formula C25H23NO8 B15281922 tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate

tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate

Cat. No.: B15281922
M. Wt: 465.5 g/mol
InChI Key: ZIWQJUYCFCSKHV-WYMLVPIESA-N
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Description

Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is a complex organic compound that belongs to the quinolizine family. This compound is characterized by its unique structure, which includes a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolizine derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinolizine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the quinolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinolizine derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethyl 9a-(2-phenylvinyl)-9aH-quinolizine-1,2,3,4-tetracarboxylate is unique due to its combination of a quinolizine core with multiple carboxylate groups and a phenylvinyl substituent. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C25H23NO8

Molecular Weight

465.5 g/mol

IUPAC Name

tetramethyl 9a-[(E)-2-phenylethenyl]quinolizine-1,2,3,4-tetracarboxylate

InChI

InChI=1S/C25H23NO8/c1-31-21(27)17-18(22(28)32-2)20(24(30)34-4)26-15-9-8-13-25(26,19(17)23(29)33-3)14-12-16-10-6-5-7-11-16/h5-15H,1-4H3/b14-12+

InChI Key

ZIWQJUYCFCSKHV-WYMLVPIESA-N

Isomeric SMILES

COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)/C=C/C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C1=C(C2(C=CC=CN2C(=C1C(=O)OC)C(=O)OC)C=CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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